![molecular formula C14H8ClN3O2 B14735743 2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile CAS No. 5281-84-5](/img/structure/B14735743.png)
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile is an organic compound with the molecular formula C14H8ClN3O2 It is characterized by the presence of a chloro-nitrophenyl group and a benzonitrile moiety linked through a methyleneamino bridge
Méthodes De Préparation
The synthesis of 2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyleneamino bridge, using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-[(2-amino-5-chlorophenyl)methylideneamino]benzonitrile, while substitution of the chloro group with an amine yields the corresponding amine derivative.
Applications De Recherche Scientifique
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be related to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile can be compared with other similar compounds, such as:
2-[(2-Bromo-5-nitrophenyl)methylideneamino]benzonitrile: Similar structure but with a bromo group instead of a chloro group. This compound may exhibit different reactivity and biological activity due to the presence of the bromo substituent.
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzamide: Similar structure but with a benzamide group instead of a benzonitrile group. This compound may have different solubility and pharmacokinetic properties.
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzoic acid: Similar structure but with a carboxylic acid group instead of a benzonitrile group. This compound may have different acidity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5281-84-5 |
|---|---|
Formule moléculaire |
C14H8ClN3O2 |
Poids moléculaire |
285.68 g/mol |
Nom IUPAC |
2-[(2-chloro-5-nitrophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H8ClN3O2/c15-13-6-5-12(18(19)20)7-11(13)9-17-14-4-2-1-3-10(14)8-16/h1-7,9H |
Clé InChI |
JPRNTWAQXARPTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
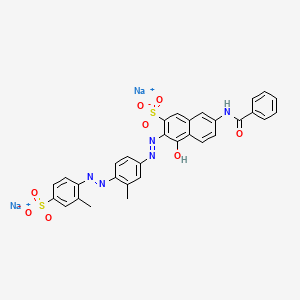






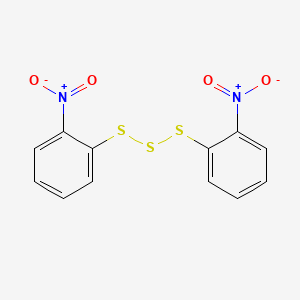
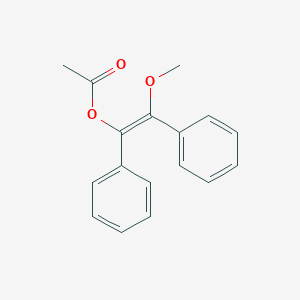
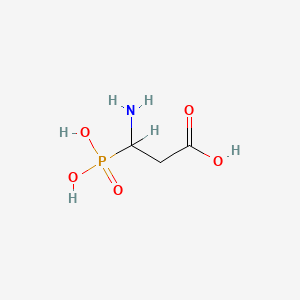

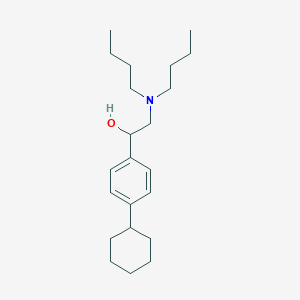
![methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B14735766.png)
